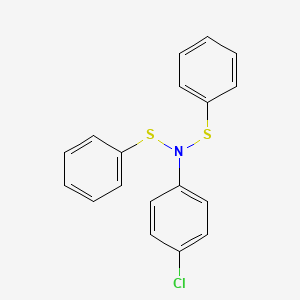
4-Chloro-N,N-bis(phenylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N,N-bis(phenylsulfanyl)aniline is an organic compound characterized by the presence of a chloro group and two phenylsulfanyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-bis(phenylsulfanyl)aniline typically involves the reaction of 4-chloroaniline with phenylsulfanyl reagents. One common method involves the use of 4-chloroaniline and benzenesulfinic acid in a water/acetonitrile mixture under electrochemical oxidation conditions . The reaction proceeds through the formation of an intermediate chloronium ion, which subsequently reacts with benzenesulfinic acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical setups to ensure efficient and consistent synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-bis(phenylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-N,N-bis(phenylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-bis(phenylsulfanyl)aniline involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The chloro group can be displaced by nucleophiles, leading to the formation of various substituted products. The phenylsulfanyl groups can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 4-Chloro-N,N-bis(phenylsulfanyl)aniline.
N,N-Bis(phenylsulfanyl)aniline: Lacks the chloro group but shares similar structural features.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains sulfonimide groups instead of phenylsulfanyl groups.
Uniqueness
This compound is unique due to the presence of both chloro and phenylsulfanyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Properties
CAS No. |
88047-07-8 |
|---|---|
Molecular Formula |
C18H14ClNS2 |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
4-chloro-N,N-bis(phenylsulfanyl)aniline |
InChI |
InChI=1S/C18H14ClNS2/c19-15-11-13-16(14-12-15)20(21-17-7-3-1-4-8-17)22-18-9-5-2-6-10-18/h1-14H |
InChI Key |
KRYJMEHMJVPOHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SN(C2=CC=C(C=C2)Cl)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















